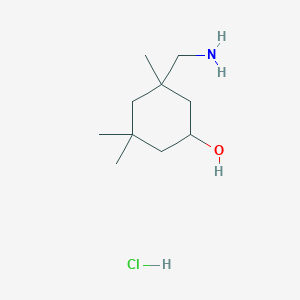
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride typically involves the reaction of 3-cyano-3,5,5-trimethylcyclohexanone with hydroxylamine to form 3-cyano-3,5,5-trimethylcyclohexanone oxime. This intermediate is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst under specific conditions (50°C to 120°C and 5 MPa to 15 MPa) to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. This can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids
Uniqueness
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is unique due to its specific cyclohexanol ring structure and the presence of the aminomethyl group. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C10H22ClNO |
|---|---|
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;/h8,12H,4-7,11H2,1-3H3;1H |
InChI-Schlüssel |
BFYPTFNCBWHOTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CN)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


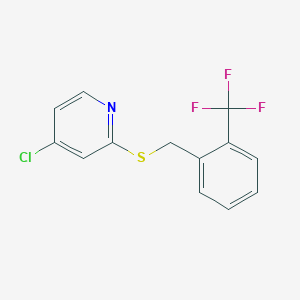
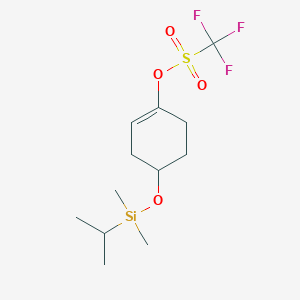
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
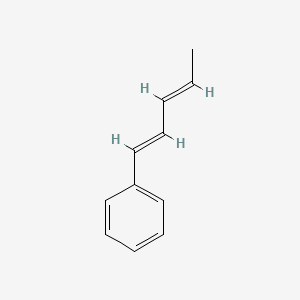
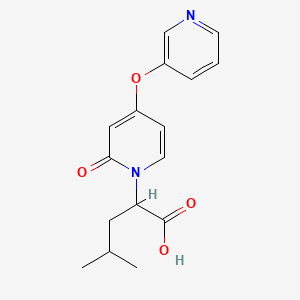
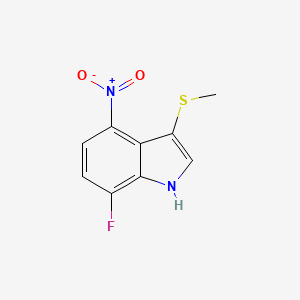
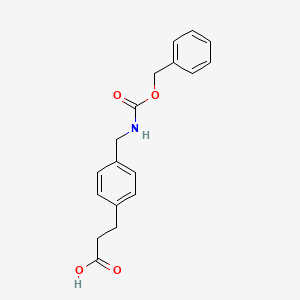
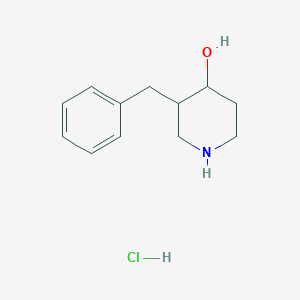
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
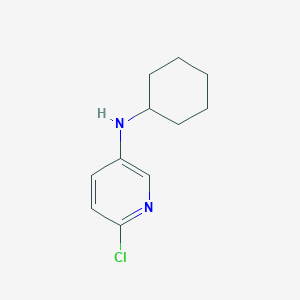
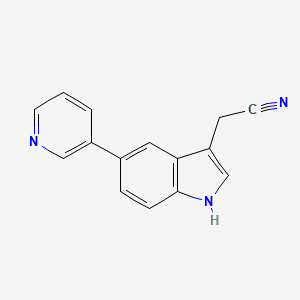
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
